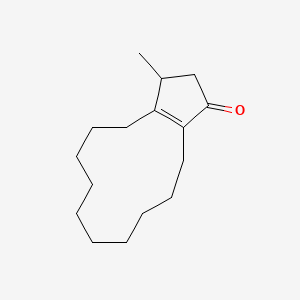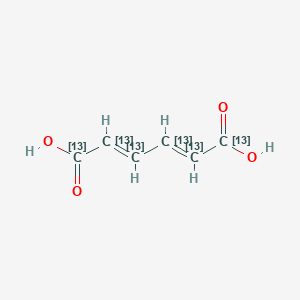
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is a compound characterized by the presence of two conjugated double bonds and a carboxylic acid group. This compound is a labeled version of hexa-2,4-dienedioic acid, where the carbon atoms are isotopically labeled with carbon-13. It is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid typically involves the use of isotopically labeled precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming hexanoic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Hexanoic acid derivatives.
Substitution: Esters, amides.
Scientific Research Applications
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is used in various scientific research fields:
Chemistry: As a labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific isotopic compositions.
Mechanism of Action
The mechanism of action of (2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid involves its interaction with molecular targets through its conjugated double bonds and carboxylic acid group. The compound can participate in various chemical reactions, forming intermediates that interact with enzymes and other biomolecules. The isotopic labeling allows for precise tracking of these interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-dienoic acid: The non-labeled version of the compound.
Sorbic acid: A similar compound with antimicrobial properties.
Muconic acid: Another diene-containing compound with industrial applications.
Uniqueness
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is unique due to its isotopic labeling, which provides valuable insights in research applications. The labeled carbon atoms allow for detailed studies of reaction mechanisms and metabolic pathways, making it a powerful tool in scientific investigations.
Properties
Molecular Formula |
C6H6O4 |
|---|---|
Molecular Weight |
148.066 g/mol |
IUPAC Name |
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
TXXHDPDFNKHHGW-KKNQWOTISA-N |
Isomeric SMILES |
[13CH](=[13CH]/[13C](=O)O)\[13CH]=[13CH]\[13C](=O)O |
Canonical SMILES |
C(=CC(=O)O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
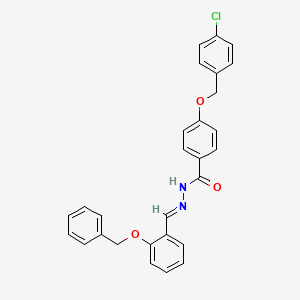
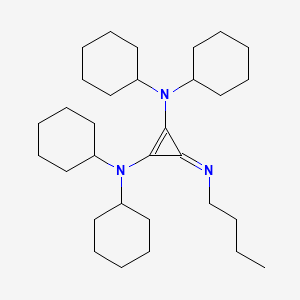
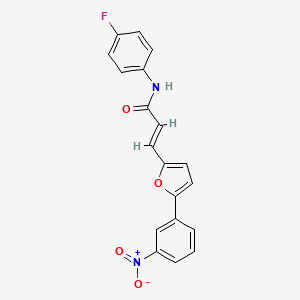
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
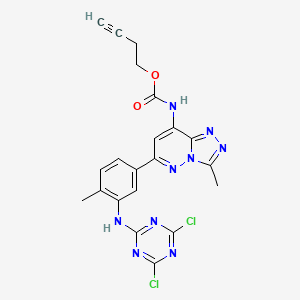
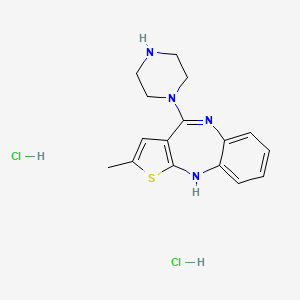
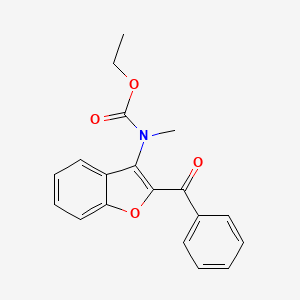
![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
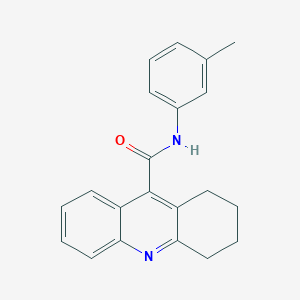
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)
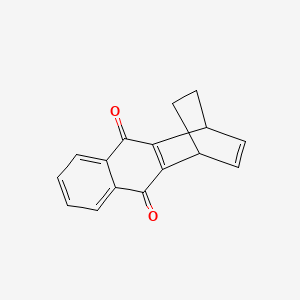
![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
